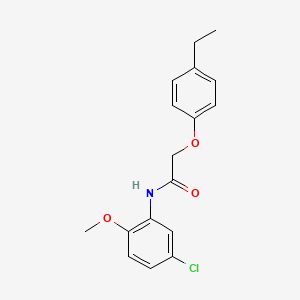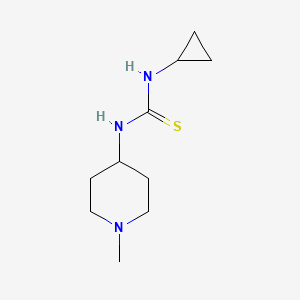
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazolylurea derivatives often involves the reaction of thiadiazole with isocyanates or carbonyl compounds. For instance, Song et al. (2008) detailed the synthesis of a related compound by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, showcasing a typical approach to synthesizing thiadiazolylurea derivatives through the formation of urea linkages via isocyanate reactions (Song, Tan, & Wang, 2008).
Molecular Structure Analysis
The crystal structure and molecular geometry of these compounds have been characterized using X-ray crystallography, demonstrating planar configurations due to intramolecular hydrogen bonding and intermolecular interactions such as π-π stacking. The structure of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea was detailed by Song et al. (2008), highlighting the triclinic space group and dimensional parameters, which provide insights into the molecular conformation and potential stacking interactions relevant for similar thiadiazolylurea compounds (Song, Tan, & Wang, 2008).
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-9(2)8-12-17-18-14(21-12)16-13(19)15-10-6-4-5-7-11(10)20-3/h4-7,9H,8H2,1-3H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZXEWYCQCQPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-3-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)

![5-{[(4-methylphenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole](/img/structure/B5878888.png)




![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)


